(2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile
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Overview
Description
(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile is a versatile chemical compound used in diverse scientific research areas. It exhibits exceptional properties due to its unique molecular structure, making it indispensable for investigating mechanisms and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile typically involves the reaction of 4-bromo-2-fluorobenzene with sulfonyl chloride and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-fluorophenyl)acetonitrile
- 2-(2-bromo-4-fluorophenyl)acetonitrile
Uniqueness
(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile stands out due to its unique combination of a sulfonyl group and a pyrrolidinylidene moiety. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts.
Properties
IUPAC Name |
(2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOLILFDVDSDK-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Br)F)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Br)F)/NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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